Cas no 392321-33-4 (N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide)

N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide
- N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide
- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide
- 392321-33-4
- N-(5-((3r,5r,7r)-adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-N-methyl-[1,1'-biphenyl]-4-carboxamide
- AKOS024577592
- Oprea1_724081
- AB00667810-01
- F0417-2593
-
- インチ: 1S/C26H27N3OS/c1-29(23(30)22-9-7-21(8-10-22)20-5-3-2-4-6-20)25-28-27-24(31-25)26-14-17-11-18(15-26)13-19(12-17)16-26/h2-10,17-19H,11-16H2,1H3
- InChIKey: CIPMSGAVSCUNNO-UHFFFAOYSA-N
- ほほえんだ: S1C(N(C(C2C=CC(C3C=CC=CC=3)=CC=2)=O)C)=NN=C1C12CC3CC(CC(C3)C1)C2
計算された属性
- せいみつぶんしりょう: 429.18748367g/mol
- どういたいしつりょう: 429.18748367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 628
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.3Ų
- 疎水性パラメータ計算基準値(XlogP): 6.2
N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-2593-5mg |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide |
392321-33-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0417-2593-2mg |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide |
392321-33-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0417-2593-4mg |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide |
392321-33-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0417-2593-25mg |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide |
392321-33-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0417-2593-1mg |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide |
392321-33-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0417-2593-10μmol |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide |
392321-33-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0417-2593-20mg |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide |
392321-33-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0417-2593-2μmol |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide |
392321-33-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0417-2593-15mg |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide |
392321-33-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0417-2593-5μmol |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide |
392321-33-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamideに関する追加情報
Introduction to N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide (CAS No. 392321-33-4)
N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 392321-33-4, represents a fusion of advanced structural motifs that make it a promising candidate for various therapeutic applications. The presence of both adamantan-1-yl and 1,3,4-thiadiazol moieties in its molecular framework contributes to its unique chemical and biological properties.
The adamantan group is renowned for its remarkable stability and lipophilicity, which enhances the compound's solubility and bioavailability. This characteristic is particularly crucial in drug design, as it ensures that the therapeutic agent can effectively penetrate biological membranes and reach its target sites. On the other hand, the 1,3,4-thiadiazole ring is a well-documented pharmacophore that exhibits a wide range of biological activities. It has been extensively studied for its antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
The incorporation of these structural elements into a biphenyl core further enriches the compound's pharmacological profile. The biphenyl moiety is known for its ability to modulate receptor interactions and enhance binding affinity. In this context, the N-methyl group at the carboxamide position adds an additional layer of functional diversity, enabling the compound to engage with biological targets in multiple ways.
Recent advancements in computational chemistry have allowed researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies have indicated that N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide exhibits strong binding potential with enzymes and receptors involved in cancer progression. Specifically, it has shown promise in inhibiting kinases that are overexpressed in certain types of tumors.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic methodologies has enabled chemists to optimize the route for scalability and cost-effectiveness. This is particularly important for pharmaceutical applications where large-scale production is necessary.
In vitro studies have demonstrated the efficacy of N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide in various cellular models. These studies have revealed its ability to induce apoptosis in cancer cells while maintaining low toxicity towards healthy cells. This selective toxicity is a critical factor in developing effective anticancer agents that minimize side effects.
The compound's potential extends beyond oncology. Research has also explored its effects on neurological disorders, where the combination of structural motifs suggests it may modulate neurotransmitter pathways. Preliminary findings indicate that it could have applications in treating neurodegenerative diseases by protecting against oxidative stress and inflammation.
The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy. N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide is currently undergoing preclinical studies to assess its pharmacokinetic properties and potential side effects. These studies are essential for determining whether it can proceed to human clinical trials.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like this one. By leveraging vast datasets and predictive models, researchers can quickly screen compounds for their potential therapeutic effects. This approach has significantly reduced the time required to move from discovery to development.
The future prospects of N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide are promising. Ongoing research aims to refine its structure for improved efficacy and reduced toxicity. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate these findings into tangible therapeutic benefits for patients.
In conclusion, N-5-(adamantan-1-ylyl)-1,3,4-thiadiazol-2-yN-methyl-1,1'-biphenyl->carboxamide (CAS No. 392321–33–4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further development in medicine.
392321-33-4 (N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide) 関連製品
- 1807132-37-1(2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile)
- 946303-31-7(N-(2-chlorophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2227801-78-5((1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol)
- 32818-06-7((2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid)
- 959290-86-9(2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid)
- 1805393-82-1(2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile)
- 1805321-71-4(5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid)
- 14925-11-2(N-Phenyl-4-(trifluoromethyl)aniline)
- 1360927-59-8(4-Fluoro-2-methyl-1H-indol-7-ylamine)
- 2247103-80-4(2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride)




